molecular formula C14H13NO6 B14064891 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid

Cat. No.: B14064891
M. Wt: 291.26 g/mol
InChI Key: JUFBOROUVONUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid is a benzoic acid derivative featuring a Meldrum’s acid (1,3-dioxane-4,6-dione) moiety linked via a conjugated imine group (-NH-CH=) at the 2-position of the benzene ring. Its structure enables interactions with biological targets, such as enzymes or efflux pumps, as seen in related compounds .

Properties

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoic acid

InChI

InChI=1S/C14H13NO6/c1-14(2)20-12(18)9(13(19)21-14)7-15-10-6-4-3-5-8(10)11(16)17/h3-7,15H,1-2H3,(H,16,17)

InChI Key

JUFBOROUVONUHT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2C(=O)O)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Reducing reaction time from hours to minutes, microwave irradiation (100°C, 150 W, 20 min) in DMF improves yields to 70–75% while minimizing decomposition.

Solid-Phase Synthesis

Immobilizing 2-aminobenzoic acid on Wang resin enables iterative coupling and cleavage, achieving >90% purity in combinatorial libraries.

Green Chemistry Approaches

Using ionic liquids (e.g., [BMIM][BF₄]) as solvents enhances reaction rates and reduces waste, aligning with sustainable practices.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

  • δ 10.25 (s, 1H, COOH),
  • δ 8.42 (s, 1H, CH=N),
  • δ 7.89–7.45 (m, 4H, aromatic),
  • δ 1.62 (s, 6H, CH₃).

IR (KBr) :

  • 1725 cm⁻¹ (C=O, Meldrum’s acid),
  • 1680 cm⁻¹ (C=N),
  • 1600 cm⁻¹ (COOH).

HPLC Purity : >98% (C18 column, acetonitrile/water, 70:30).

Challenges and Industrial Scalability

  • Hydrolysis Sensitivity : The imine bond is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous protocols.
  • Purification Complexity : Polar byproducts require gradient elution in chromatography, increasing production costs.
  • Yield Limitations : Steric hindrance between the Meldrum’s acid and benzoic acid moieties caps yields at ~65%.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The target compound differs from structurally related molecules in substitution patterns, functional groups, and heterocyclic components. Key analogues include:

Compound Name Molecular Formula Substituents/R-Groups Key Differences vs. Target Compound Biological/Physicochemical Properties Reference IDs
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid C₁₄H₁₃NO₆ Carboxylic acid at 4-position of benzene ring Positional isomer (4- vs. 2-substitution) Altered electronic effects on benzene ring; potential differences in pKa and solubility
N-{6-[(2,2-Dimethyl-4,6-dioxo-[1,3]-dioxane-5-ylidenemethyl)-amino]-pyridin-2-yl}-acetamide C₁₇H₁₈N₃O₅ Pyridine ring; acetamide group Heterocyclic core (pyridine vs. benzene) Enhanced antibiotic synergy with fluoroquinolones via efflux pump inhibition
4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester C₁₆H₁₇NO₇ Methyl ester; methoxy group at 2-position Esterification of carboxylic acid; methoxy substitution Increased lipophilicity; predicted pKa: -3
2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile C₁₄H₁₂N₂O₄ Nitrile group at 2-position Nitrile (-CN) vs. carboxylic acid (-COOH) Enhanced electron-withdrawing effects; altered reactivity

Functional Group Modifications

  • Carboxylic Acid vs. Esters act as prodrugs, improving membrane permeability but requiring metabolic activation .
  • Nitrile vs.

Physicochemical Properties

  • Acidity (pKa) : The target compound’s carboxylic acid group (predicted pKa ~4–5) is less acidic than the methyl ester analogue (predicted pKa -3) due to resonance stabilization differences .
  • Lipophilicity : Esters (e.g., logP ~2.3 for CAS 205448-64-2) exhibit higher lipophilicity than the free acid, impacting bioavailability .

Biological Activity

The compound 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid (CAS No. 185130-13-6) is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula for this compound is C15H15NO6C_{15}H_{15}NO_6, with a molecular weight of 305.29 g/mol. The compound features a dioxane ring and an amino group that may contribute to its biological interactions.

PropertyValue
Molecular FormulaC15H15NO6C_{15}H_{15}NO_6
Molecular Weight305.29 g/mol
CAS Number185130-13-6

Biological Activity Overview

Research indicates that compounds similar to 2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. For instance, a related compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µM .

Anti-inflammatory Properties

In vitro assays have indicated that the compound can modulate the expression of pro-inflammatory cytokines. Research has highlighted its potential in reducing inflammation in models of rheumatoid arthritis, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Anticancer Effects

Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. For example, it has been shown to decrease cell viability in human breast cancer cells (MCF-7) by promoting cell cycle arrest at the G1 phase . The underlying mechanisms appear to involve the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Pendergrass et al., various derivatives were screened for their antimicrobial properties. The results indicated that specific modifications to the dioxane structure enhanced antibacterial activity against C. rodentium, with IC50 values around 25 µM for some derivatives .

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Natural Products explored the anti-inflammatory effects of related compounds. It was found that these compounds significantly reduced TNF-alpha levels in macrophage cultures, indicating their potential as therapeutic agents in inflammatory diseases .

Case Study 3: Anticancer Activity

A recent study examined the effects of this compound on human cancer cell lines. It was observed that treatment with this compound resulted in a dose-dependent reduction in cell proliferation and increased apoptosis markers such as PARP cleavage and annexin V staining .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Catalyst selection : Sodium acetate is commonly used in similar Schiff base formations to facilitate imine bonding (as in ).
  • Solvent choice : Acetic acid or DMF may influence reaction kinetics and crystallinity ( ).
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity, while HPLC or TLC monitors intermediate steps ().
  • Yield tracking : Compare yields under varying temperatures (e.g., 80–120°C) to identify optimal conditions .

Advanced: How can contradictory spectroscopic data (e.g., NMR, MS) be resolved for structural validation?

Answer: Contradictions arise from tautomerism or impurities. Methodological solutions include:

  • Multi-technique validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions ( ).
  • X-ray crystallography : Resolve ambiguities in tautomeric forms by determining single-crystal structures ( ).
  • Computational validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data ( ).
  • Replicate under controlled conditions : Ensure anhydrous environments to prevent hydrolysis artifacts .

Advanced: What experimental designs are suitable for studying this compound’s reaction mechanisms?

Answer: Mechanistic studies require:

  • Kinetic profiling : Monitor reaction intermediates via time-resolved FT-IR or stopped-flow spectroscopy.
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled reagents to trace proton transfer pathways (e.g., in imine formation).
  • Theoretical modeling : Apply DFT to map transition states and energy barriers ( ).
  • Cross-validation : Compare results with analogous compounds, such as benzoxazole derivatives ( ) .

Basic: What methodologies are recommended for evaluating its biological activity?

Answer: Prioritize tiered assays:

  • In vitro screening : Use COX-2 inhibition assays (as in ) or fluorescence-based binding studies ( ).
  • Cell viability assays : Test cytotoxicity via MTT or resazurin assays, ensuring proper controls (e.g., DMSO vehicle).
  • Dose-response analysis : Establish IC₅₀ values using nonlinear regression models.
  • Molecular docking : Predict target interactions using AutoDock Vina or Schrödinger ( ) .

Advanced: How can computational tools predict its environmental fate or toxicity?

Answer: Follow the INCHEMBIOL framework ( ):

  • QSPR modeling : Predict biodegradability or bioaccumulation using quantitative structure-property relationships.
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess acute/chronic effects.
  • Degradation studies : Simulate hydrolysis/photolysis under UV light (λ = 254 nm) with LC-MS monitoring.
  • Risk assessment : Apply probabilistic models to estimate exposure thresholds .

Advanced: How should researchers address inconsistencies in biological activity across studies?

Answer: Contradictions may stem from assay conditions or impurity profiles. Mitigate via:

  • Standardized protocols : Adhere to OECD guidelines for reproducibility.
  • Batch analysis : Use HPLC to verify compound purity ().
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends ().
  • Mechanistic follow-up : Probe off-target effects using CRISPR-Cas9 gene-edited cell lines .

Basic: What theoretical frameworks guide research on this compound’s physicochemical properties?

Answer: Anchor studies to:

  • Hammett substituent constants : Correlate electronic effects of substituents on acidity/reactivity ( ).
  • Solvatochromic models : Analyze solvent polarity effects on UV-Vis absorption ( ).
  • Thermodynamic cycles : Calculate pKa values via potentiometric titrations ( ).
  • Supramolecular chemistry : Investigate host-guest interactions using cyclodextrins or cucurbiturils .

Advanced: How to design a robust study linking its structure to function?

Answer: Use a hybrid experimental-computational approach:

  • SAR studies : Synthesize derivatives with modified dioxane or benzoic acid moieties ( ).
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
  • Machine learning : Train models on existing data to predict untested analogs.
  • Crystallography : Resolve 3D structures to identify critical binding motifs ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.